For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Isobutyl Laurate (C16H32O2)
Introduction
Isobutyl laurate, with the chemical formula C16H32O2, is the ester formed from lauric acid and isobutanol.[1] Its molecular structure consists of a 12-carbon lauryl chain linked to an isobutyl group through an ester functional group.[1] This combination of a straight-chain fatty acid and a branched short-chain alcohol imparts specific physicochemical properties that make it a valuable compound in various scientific and industrial fields.[1] Isobutyl laurate is recognized for its utility as an emollient, skin-conditioning agent, and solvent in the cosmetics and personal care industries.[2] In the pharmaceutical sector, it can serve as a carrier or base for topical medications.[2] This guide provides a comprehensive overview of isobutyl laurate, focusing on its physicochemical properties, synthesis, analytical characterization, applications, and safety.
Physicochemical Properties
The key physicochemical properties of isobutyl laurate are summarized in the table below, providing a quantitative overview of its characteristics.
| Property | Value |
| IUPAC Name | 2-Methylpropyl dodecanoate[3] |
| Synonyms | Isobutyl dodecanoate, Lauric acid isobutyl ester[3] |
| CAS Number | 37811-72-6[3] |
| Molecular Formula | C16H32O2[3] |
| Molecular Weight | 256.42 g/mol [1] |
| Appearance | Colorless to light yellow clear liquid[1] |
| Boiling Point | 296-297 °C at 760 mmHg[1][4] |
| Density | 0.852 - 0.861 g/cm³ at 25 °C[1][4] |
| Flash Point | 150 °C[1][5] |
| Refractive Index | 1.428 - 1.436 at 20 °C[1][4] |
| Solubility | Soluble in alcohol; Insoluble in water[4] |
Synthesis of Isobutyl Laurate
The primary method for synthesizing isobutyl laurate is through the direct esterification of lauric acid with isobutanol, a process known as Fischer-Speier esterification.[1] Alternative methods such as transesterification and microwave-assisted synthesis are also employed to enhance reaction rates and yields.[1]
Fischer-Speier Esterification
This classic method involves the acid-catalyzed reaction between lauric acid and isobutanol.[1] To drive the reaction towards the formation of the ester, an excess of the alcohol is typically used, and the water produced as a byproduct is continuously removed.[1]
Experimental Protocol: Fischer-Speier Esterification
Objective: To synthesize isobutyl laurate from lauric acid and isobutanol.
Materials:
-
Lauric acid
-
Isobutanol
-
Strong acid catalyst (e.g., sulfuric acid)
-
Dean-Stark apparatus
-
Heating mantle
-
Round-bottom flask
-
Condenser
-
Separatory funnel
-
Sodium bicarbonate solution (5% w/v)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, combine lauric acid and an excess of isobutanol (e.g., a 1:3 molar ratio).
-
Add a catalytic amount of a strong acid, such as sulfuric acid.
-
Heat the mixture to reflux using a heating mantle. The water formed during the reaction will be collected in the Dean-Stark trap.
-
Monitor the reaction progress by observing the amount of water collected. The reaction is considered complete when water is no longer being produced.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with a 5% sodium bicarbonate solution to neutralize the acid catalyst, followed by brine to remove any remaining water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the excess isobutanol under reduced pressure using a rotary evaporator to yield the crude isobutyl laurate.
-
The product can be further purified by vacuum distillation.
Transesterification
Transesterification is an alternative route for synthesizing isobutyl laurate. This process involves the reaction of an existing ester, like methyl laurate or ethyl laurate, with isobutanol in the presence of a catalyst.[1] The isobutyl group from the alcohol displaces the methyl or ethyl group of the original ester, forming isobutyl laurate and a different alcohol as a byproduct.[1]
Logical Relationship of Fischer Esterification
Caption: Workflow of Isobutyl Laurate Synthesis via Fischer Esterification.
Analytical Characterization
Several analytical techniques are employed to confirm the identity, purity, and concentration of isobutyl laurate. These include chromatographic and spectroscopic methods.
Chromatography
-
Gas Chromatography (GC): Due to its volatile nature, GC is a well-suited technique for separating isobutyl laurate from other volatile and semi-volatile compounds.[1]
-
High-Performance Liquid Chromatography (HPLC): HPLC can also be utilized, particularly for analyzing less volatile impurities or degradation products.[1] A reverse-phase HPLC method with a mobile phase of acetonitrile, water, and phosphoric acid can be used for its analysis.[6]
Experimental Protocol: Gas Chromatography (GC) Analysis
Objective: To determine the purity of a synthesized isobutyl laurate sample.
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Capillary column suitable for fatty acid ester analysis (e.g., a polar column like Carbowax 20M).
Procedure:
-
Prepare a standard solution of high-purity isobutyl laurate in a suitable solvent (e.g., hexane (B92381) or ethanol).
-
Prepare a solution of the sample to be analyzed in the same solvent.
-
Set the GC operating conditions:
-
Injector temperature: e.g., 250 °C
-
Detector temperature: e.g., 280 °C
-
Oven temperature program: e.g., start at 100 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier gas (e.g., Helium or Nitrogen) flow rate: set according to the column manufacturer's recommendations.
-
-
Inject a known volume of the standard solution to determine the retention time of isobutyl laurate.
-
Inject the same volume of the sample solution.
-
Analyze the resulting chromatogram. The purity of the sample can be calculated based on the area of the isobutyl laurate peak relative to the total area of all peaks.
Spectroscopy
-
Infrared (IR) Spectroscopy: The most prominent and diagnostic absorption band for isobutyl laurate in an IR spectrum is the carbonyl (C=O) stretch of the ester functional group.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are used to elucidate the molecular structure of isobutyl laurate, confirming the presence of the lauryl chain and the isobutyl group.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass determination, which can confirm the elemental composition of the compound.[1]
Analytical Workflow Diagram
Caption: A Typical Gas Chromatography Workflow for Purity Analysis.
Applications
Isobutyl laurate's properties make it a versatile ingredient in several industries.
-
Cosmetics and Personal Care: It is widely used as an emollient and skin-conditioning agent due to its lightweight and non-greasy texture.[2] It can be found in moisturizers, lotions, creams, and hair care products, where it helps to soften and smooth the skin and hair.[2] It also acts as a solvent, enhancing the spreadability of products.[2]
-
Pharmaceuticals: In the pharmaceutical sector, isobutyl laurate can be used as a carrier or base in topical medications, facilitating the even distribution of active pharmaceutical ingredients.[2]
-
Flavors and Fragrances: Isobutyl laurate is also used in the flavors and fragrances industry.[5]
Safety and Toxicology
Isobutyl laurate is generally considered to have a low toxicity profile, making it suitable for use in cosmetic and personal care formulations.[7] Aggregated GHS information indicates that it may cause long-lasting harmful effects to aquatic life.[5] As with any chemical, it should be handled in accordance with good industrial hygiene and safety practices.[8] For many fatty acid esters, acute and chronic toxicity to aquatic organisms are often not observed at concentrations up to their limit of water solubility.[1]
References
- 1. Isobutyl laurate | 37811-72-6 | Benchchem [benchchem.com]
- 2. Isobutyl Laurate [myskinrecipes.com]
- 3. Isobutyl laurate [webbook.nist.gov]
- 4. isobutyl laurate, 37811-72-6 [thegoodscentscompany.com]
- 5. echemi.com [echemi.com]
- 6. Isobutyl laurate | SIELC Technologies [sielc.com]
- 7. nbinno.com [nbinno.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
